molecular formula C21H22N2 B13743530 N1,N3-Bis(3-phenyl-2-propenylidene)-1,3-propanediamine CAS No. 25351-57-9

N1,N3-Bis(3-phenyl-2-propenylidene)-1,3-propanediamine

Cat. No.: B13743530
CAS No.: 25351-57-9
M. Wt: 302.4 g/mol
InChI Key: HDFJFEQZDSFGBX-XQIKEREUSA-N
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Description

N1,N3-Bis(3-phenyl-2-propenylidene)-1,3-propanediamine is a Schiff base derived from the condensation of 1,3-propanediamine with two equivalents of 3-phenyl-2-propenal (cinnamaldehyde).

Properties

CAS No.

25351-57-9

Molecular Formula

C21H22N2

Molecular Weight

302.4 g/mol

IUPAC Name

(E)-3-phenyl-N-[3-[[(E)-3-phenylprop-2-enylidene]amino]propyl]prop-2-en-1-imine

InChI

InChI=1S/C21H22N2/c1-3-10-20(11-4-1)14-7-16-22-18-9-19-23-17-8-15-21-12-5-2-6-13-21/h1-8,10-17H,9,18-19H2/b14-7+,15-8+,22-16?,23-17?

InChI Key

HDFJFEQZDSFGBX-XQIKEREUSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C=NCCCN=C/C=C/C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C=CC=NCCCN=CC=CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis-(3-Phenylallylidene)propane-1,3-diamine typically involves the reaction of propane-1,3-diamine with cinnamaldehyde. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete condensation, and the product is then purified by recrystallization .

Industrial Production Methods

This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis-(3-Phenylallylidene)propane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-bis-(3-Phenylallylidene)propane-1,3-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-bis-(3-Phenylallylidene)propane-1,3-diamine involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, leading to various biological effects. The compound can also participate in redox reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Schiff Base Derivatives

  • N,N'-Bis(5-methylsalicylidene)-2-hydroxy-1,3-propanediamine (H3L) Synthesis: Formed via condensation of 5-methylsalicylaldehyde with 2-hydroxy-1,3-propanediamine in methanol . Comparison: The target compound lacks hydroxyl and methyl groups on the aromatic rings, which may reduce its metal-binding affinity compared to H3L. However, the phenylpropenylidene substituents could enhance π-π interactions in coordination networks .

Alkylated 1,3-Propanediamine Derivatives

  • N,N’-Dibenzyl-1,3-propanediamine
    • Synthesis : Produced by alkylation of 1,3-propanediamine with benzyl halides. Yields depend on reaction time and stoichiometry .
    • Applications : Alkylated diamines are explored for antineoplastic activity, with lipophilic benzyl groups enhancing cellular uptake .
    • Comparison : The target compound’s aromatic propenylidene groups may offer similar lipophilicity but with greater conformational rigidity due to conjugated double bonds .

Acylated Polyamine Derivatives

  • N1,N10-Bis(3-phenylpropanamido)propyl Decane-1,10-Diaminium Synthesis: Acylation of polyamines with 3-phenylpropanoic acid, followed by purification via reverse-phase chromatography . Properties: Acyl groups improve solubility in polar solvents and modulate interactions with biological targets . Comparison: Unlike acylated derivatives, the target compound’s imine linkages may confer redox activity or sensitivity to hydrolysis, limiting stability in aqueous environments .

Polyamines in Receptor Binding

  • N,N'-Bis(3-aminopropyl)-1,3-propanediamine (Norspermine) Activity: Exhibits high potency in enhancing [³H]TCP binding to NMDA receptors (EC₅₀ = 0.8 µM), attributed to its extended aliphatic chain and terminal amines .

Iodinated 1,3-Propanediamine Derivatives

  • HIPDM (N,N,N’-Trimethyl-N’-[2-hydroxy-3-methyl-5-iodobenzyl]-1,3-propanediamine)
    • Applications : Used as a brain perfusion imaging agent due to high lipophilicity and pH-dependent blood-brain barrier penetration .
    • Comparison : Replacement of iodine with phenylpropenylidene groups would reduce radiolabeling utility but might improve fluorescence or UV-vis absorption properties for optical imaging .

Data Table: Structural and Functional Comparison

Compound Substituents Key Properties Applications Reference
Target Compound (Hypothesized) 3-Phenyl-2-propenylidene Conjugated imine, aromatic rigidity Coordination chemistry, sensors
N,N'-Bis(5-methylsalicylidene)-H3L 5-Methylsalicylidene, hydroxyl Lanthanide chelation, luminescence Magnetic materials
N,N’-Dibenzyl-1,3-propanediamine Benzyl Lipophilic, antineoplastic Cancer research
HIPDM Iodobenzyl, hydroxy High brain uptake, pH-sensitive SPECT imaging
Norspermine 3-Aminopropyl NMDA receptor modulation Neuroscience

Key Research Findings and Implications

Synthetic Flexibility : Schiff base formation (evident in H3L) allows modular tuning of electronic and steric properties, suggesting the target compound could be optimized for specific metal ions or substrates .

Biological Activity : Alkylation or acylation of 1,3-propanediamine enhances bioactivity, but imine formation (as in the target) may introduce instability under physiological conditions .

Structural Effects on Binding: Extended aliphatic chains (e.g., norspermine) favor receptor interactions, while aromatic groups (e.g., HIPDM) improve pharmacokinetics .

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